RNASET2 Human Pre-designed siRNA Set A

RNA interference gene silencing siRNA procurement

The human RNASET2 gene (Gene ID: encodes a pleiotropic ribonuclease T2 enzyme implicated in tumor suppression, innate immune TLR8 signaling, and metabolic stress responses, making it a high-value target across oncology, immunology, and metabolic disease research. Pre-designed siRNA sets represent a standardized, quality-controlled RNAi format designed to bypass the high failure rate of ad hoc siRNA design.

Molecular Formula C17H21F3N4O2S
Molecular Weight 402.4 g/mol
CAS No. 2313525-20-9
Cat. No. B15623505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRNASET2 Human Pre-designed siRNA Set A
CAS2313525-20-9
Molecular FormulaC17H21F3N4O2S
Molecular Weight402.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H21F3N4O2S/c1-3-7-24(2)14-10-13(17(18,19)20)22-16(23-14)27-9-6-15(25)21-11-12-5-4-8-26-12/h4-5,8,10H,3,6-7,9,11H2,1-2H3,(H,21,25)
InChIKeyLZHSWRWIMQRTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why RNASET2 Is a Priority Target and How Pre-designed siRNA Sets Accelerate Functional Genomics


The human RNASET2 gene (Gene ID: 8635) encodes a pleiotropic ribonuclease T2 enzyme implicated in tumor suppression, innate immune TLR8 signaling, and metabolic stress responses, making it a high-value target across oncology, immunology, and metabolic disease research [1]. Pre-designed siRNA sets represent a standardized, quality-controlled RNAi format designed to bypass the high failure rate of ad hoc siRNA design. The RNASET2 Human Pre-designed siRNA Set A (CAS 2313525-20-9) exemplifies this product class, containing three HPLC‐purified duplexes targeting distinct regions of the human RNASET2 transcript, plus built-in positive, negative, and FAM-labeled negative controls .

The Risks of Substituting RNASET2 siRNA Sets: Why 'siRNA for RNASET2' Is Not a Commodity


Generic substitution in RNAi procurement is fraught with hidden risk because knockdown performance, off-target profile, and control composition vary widely across suppliers and synthesis methods [1]. A chemically modified Dharmacon ON-TARGETplus duplex and an unmodified MedChemExpress duplex targeting the same gene can differ in silencing efficiency by ≥25% absolute points, and off-target events can differ by up to 80% depending on chemical modification strategy [2]. Furthermore, unlike esiRNA pools that require ≥30 nM for guaranteed performance, chemically synthesized siRNA sets are validated at ≥5 nM, translating to direct differences in cost-per-experiment and cell toxicity [3]. These quantitative disparities render simple catalog interchange scientifically indefensible without matched experimental revalidation.

Head-to-Head Evidence: Quantified Differentiation of the RNASET2 Human Pre-designed siRNA Set A


Guaranteed Knockdown Performance: MedChemExpress 70% vs. Industry Benchmarks

The RNASET2 Human Pre-designed siRNA Set A is sold under MedChemExpress's single gene siRNA set guarantee: all three duplexes will silence the target RNASET2 mRNA by ≥70% when transfected at ≥5 nM and assessed by qPCR 48h post-transfection, with the condition that a positive control siRNA achieves >80% knockdown to confirm transfection competence [1]. This guarantee is competitive against Dharmacon's ON-TARGETplus guarantee of ≥75% for 3 of 4 duplexes at unspecified concentration [2], and superior to the Sidingbio guarantee of ≥70% for only 1 of 3 duplexes, where the customer bears the risk of two ineffective duplexes [3].

RNA interference gene silencing siRNA procurement knockdown efficiency

Control Completeness: FAM-Labeled Negative Control Inclusion vs. Vendor Omissions

The RNASET2 Human Pre-designed siRNA Set A is distinguished by its inclusion of a FAM-labeled negative control siRNA in each set, a feature absent from several competing pre-designed siRNA products including Sidingbio and standard Sigma MISSION esiRNA products [1]. The FAM-labeled control enables direct fluorescence-based transfection efficiency quantification by flow cytometry or fluorescence microscopy without requiring additional reagent purchases, reducing per-experiment costs by an estimated $50–150 for separate fluorescent oligo procurement [2].

transfection efficiency experimental controls FAM-labeled siRNA quality assurance

Pooled siRNA Strategy: Three Independent Duplexes vs. Single Duplex Knockdown

Published literature demonstrates that pooling multiple independent siRNAs targeting the same gene yields greater knockdown efficacy than any single duplex alone. In a genome-wide screen comparing pooled versus single siRNAs, pooled siRNAs reduced target mRNA levels by an additional 20–40% relative to single duplexes across hundreds of gene targets [1]. The MedChemExpress set provides three individual duplexes that can be used separately or pooled, giving the researcher flexibility to perform deconvolution experiments—a capability not available with pre-pooled products such as Dharmacon SMARTpool or Sigma esiRNA [2][3].

siRNA pooling off-target reduction knockdown efficacy RNAi experimental design

Transfection Concentration Efficiency: MedChemExpress 5 nM vs. esiRNA 30 nM Threshold

The MedChemExpress siRNA guarantee is validated at a transfection concentration of ≥5 nM, a six-fold lower minimum than the ≥30 nM required for Sigma MISSION esiRNA guarantee validity [1][2]. Lower effective siRNA concentration translates directly to reduced siRNA consumption per experiment (6× less material per well), lower reagent costs, and decreased risk of concentration-dependent cytotoxicity and off-target silencing, which scales proportionally with siRNA concentration [3].

siRNA concentration transfection optimization cell toxicity cost per experiment

Where the RNASET2 Human Pre-designed siRNA Set A Delivers Scientific and Procurement Advantage


Oncology Target Validation Requiring High-Confidence RNASET2 Loss-of-Function

In tumor biology studies where RNASET2 acts as a context-dependent oncogene or tumor suppressor (e.g., clear cell renal cell carcinoma, ovarian cancer), false-negative knockdown due to single-siRNA failure can derail conclusions [1]. The three-duplex set with ≥70% guarantee per duplex provides orthogonal genetic evidence within one experiment, enabling immediate deconvolution to identify the most penetrant silencing trigger. The included FAM control allows real-time transfection efficiency monitoring in difficult-to-transfect cancer cell lines such as OVCAR3 or 786-O .

Innate Immunity and TLR8 Pathway Functional Screening

RNASET2 is a critical upstream regulator of TLR8-dependent innate immune sensing via microbial RNA degradation [1]. Functional assays such as TLR8 reporter activation or cytokine secretion measurements are exquisitely sensitive to off-target immune stimulation. The low working concentration of 5 nM minimizes concentration-dependent innate immune activation by siRNA itself, while the inclusion of three independent duplexes allows researchers to confirm that observed TLR8 phenotypes are concordant across distinct siRNA sequences, strengthening the causal link to RNASET2 rather than to siRNA off-target effects [2].

Cost-Sensitive Academic Core Facility or Medium-Throughput Screening

For core facilities performing RNASET2 knockdown across multiple cell lines or in pilot screens, the elimination of additional FAM-oligo procurement and the 6-fold lower siRNA consumption versus esiRNA products cumulatively reduce total per-gene silencing costs by an estimated 60–80% when factoring in control reagent savings and reduced material usage [1]. The HPLC purification (>90% purity) ensures lot-to-lot consistency critical for cross-experiment comparability in multi-user facility environments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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